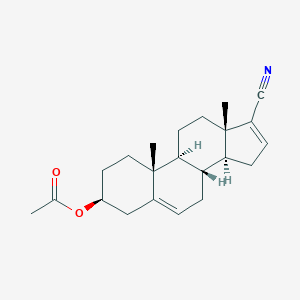

17-Cyano-5,16-androstadien-3beta-ol-3-acetate

Overview

Description

17-Cyano-5,16-androstadien-3beta-ol-3-acetate, also known as Abiraterone acetate, is a chemical compound with the molecular formula C26H33NO2 . It is used as an androgen antagonist .

Physical And Chemical Properties Analysis

The physical and chemical properties of 17-Cyano-5,16-androstadien-3beta-ol-3-acetate include a density of 1.14±0.1 g/cm3 (Predicted), a melting point of 127-130°C, a boiling point of 506.7±50.0 °C (Predicted), a flash point of 260.2°C, and a vapor pressure of 2.17E-10mmHg at 25°C .Scientific Research Applications

Inhibition of Steroidogenic Enzymes

This compound has been found to inhibit rat gonadal steroidogenic enzymes both in vitro and in vivo . It affects the testicular microsomal conversion of dehydroepiandrosterone to androstenedione and testosterone, and of pregnenolone to progesterone and 5α-pregnane-3,20-dione . This inhibition activity is used as an index of Δ 5,3β-hydroxysteroid oxidoreductase activity .

Estimation of 17α-Hydroxylase Activity

The compound is used in the estimation of 17α-hydroxylase activity, which is determined from the testicular microsomal formation of 17α-hydroxyprogesterone, androstenedione, and testosterone from progesterone .

Inhibition of C 17-20 Lyase

The compound also inhibits the activity of C 17-20 lyase, which is determined from the conversion of 17α-hydroxyprogesterone into androstenedione and testosterone .

Impact on Steroidal Excretion Patterns

The compound has been found to affect steroidal excretion patterns in urine and faeces from female rats treated with inhibitors of 17α-hydroxylase and C 17-20 lyase . It causes the abnormal appearance of Δ 5,3β-hydroxy-C 19 steroids in the urines of normal and adrenalectomized females .

Inhibition of Sex Hormone Production

The compound has been found to block sex hormone production in rats . It inhibits gonadal Δ 5,3β-hydroxysteroid oxidoreductase with moderate or no inhibition of the adrenal excretion .

Predominantly Ovarian Site of Action

The compound has a predominantly ovarian site of action in vivo . The steroidal excretion patterns obtained in treated animals indicate this ovarian site of action .

Mechanism of Action

Target of Action

The primary target of 17-Cyano-5,16-androstadien-3beta-ol-3-acetate is 17 α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

17-Cyano-5,16-androstadien-3beta-ol-3-acetate acts as a potent, irreversible, and selective inhibitor of CYP17 . By inhibiting this enzyme, the compound effectively disrupts the biosynthesis of androgens .

Biochemical Pathways

The inhibition of CYP17 by 17-Cyano-5,16-androstadien-3beta-ol-3-acetate affects the androgen biosynthesis pathway . This disruption leads to a decrease in the production of androgens, which are essential for the growth and survival of certain types of cancer cells .

Pharmacokinetics

The compound is a prodrug that is converted into its active form in the body . It has been developed as an orally bioavailable prodrug with enhanced stability and absorption due to its poor oral bioavailability and susceptibility to hydrolysis by esterases .

Result of Action

The result of the action of 17-Cyano-5,16-androstadien-3beta-ol-3-acetate is a reduction in the levels of androgens in the body . This can lead to a decrease in the growth of androgen-dependent cancers, such as prostate cancer .

properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-17-cyano-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-14(24)25-17-8-10-21(2)15(12-17)4-6-18-19-7-5-16(13-23)22(19,3)11-9-20(18)21/h4-5,17-20H,6-12H2,1-3H3/t17-,18-,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTQIFCJBHHREQ-KKFDQILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941357 | |

| Record name | 17-Cyanoandrosta-5,16-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Cyano-5,16-androstadien-3beta-ol-3-acetate | |

CAS RN |

19590-22-8 | |

| Record name | 17-Cyano-5,16-androstadien-3beta-ol-3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019590228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Cyanoandrosta-5,16-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)